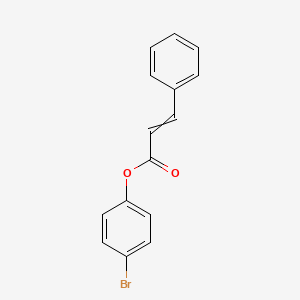
(4-bromophenyl) 3-phenylprop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-bromophenyl) 3-phenylprop-2-enoate is an organic compound that belongs to the class of esters It is derived from 3-Phenylacrylic acid and 4-bromophenol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromophenyl) 3-phenylprop-2-enoate typically involves the esterification of 3-Phenylacrylic acid with 4-bromophenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the quality of the product.
化学反应分析
Types of Reactions
(4-bromophenyl) 3-phenylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and phenols.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products Formed
Oxidation: 3-Phenylacrylic acid and 4-bromophenol.
Reduction: 3-Phenylpropanoic acid and 4-bromophenol.
Substitution: Various substituted phenylacrylic acid esters depending on the nucleophile used.
科学研究应用
(4-bromophenyl) 3-phenylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of polymers and advanced materials with specific properties.
作用机制
The mechanism of action of (4-bromophenyl) 3-phenylprop-2-enoate involves its interaction with molecular targets through ester and bromine functionalities. The ester group can undergo hydrolysis to release 3-Phenylacrylic acid and 4-bromophenol, which can further interact with biological pathways. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions.
相似化合物的比较
Similar Compounds
3-Phenylacrylic acid 4-chlorophenyl ester: Similar structure but with a chlorine atom instead of bromine.
3-Phenylacrylic acid 4-fluorophenyl ester: Contains a fluorine atom, leading to different reactivity and properties.
3-Phenylacrylic acid 4-iodophenyl ester: Iodine atom substitution, affecting the compound’s behavior in reactions.
Uniqueness
(4-bromophenyl) 3-phenylprop-2-enoate is unique due to the presence of the bromine atom, which imparts specific reactivity and interaction capabilities. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it distinct from its chlorine, fluorine, and iodine analogs.
属性
分子式 |
C15H11BrO2 |
|---|---|
分子量 |
303.15 g/mol |
IUPAC 名称 |
(4-bromophenyl) 3-phenylprop-2-enoate |
InChI |
InChI=1S/C15H11BrO2/c16-13-7-9-14(10-8-13)18-15(17)11-6-12-4-2-1-3-5-12/h1-11H |
InChI 键 |
FXZAPECDHLNXCB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 4-({[4-(tridecyloxy)phenyl]methyl}amino)benzoate](/img/structure/B8311773.png)
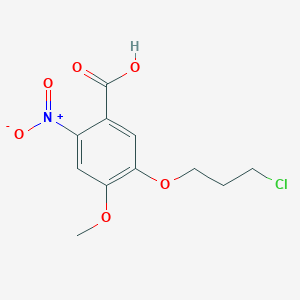
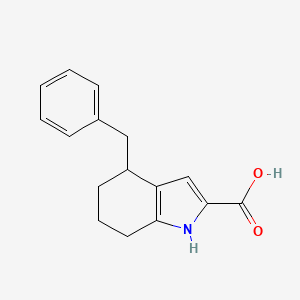
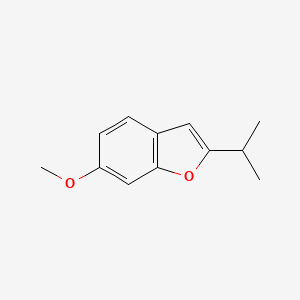
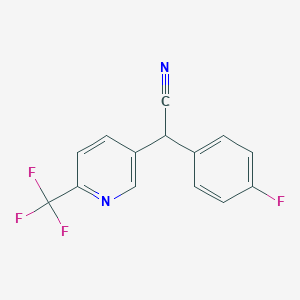
![4-(2-Amino-3-pyridin-2-yl-pyrazolo[1,5-a]pyrimidin-6-yl)-phenol](/img/structure/B8311804.png)
![1-[5-Methyl-2-(oxiranylmethoxy)phenyl]ethanone](/img/structure/B8311810.png)
![N-[(2-methyl-6-nitrophenyl)methylidene]hydroxylamine](/img/structure/B8311837.png)
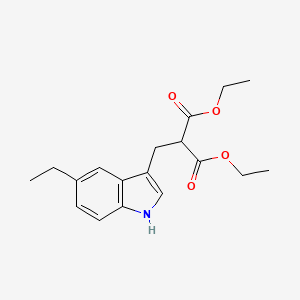
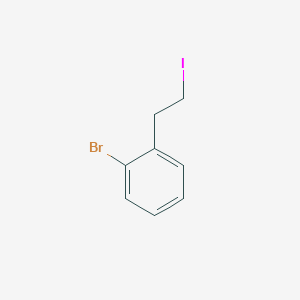
![(4-Tert-butyl-benzyl)-[2-(4-fluoro-phenyl)-ethyl]-amine](/img/structure/B8311870.png)
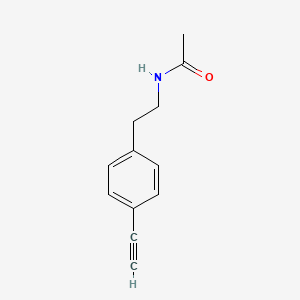
![2-[(tetrahydro-2H-pyran-2-yl)methyl]cyclohexanol](/img/structure/B8311879.png)
![5,8-Dihydro-8-ethyl-2-methylthio-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B8311882.png)
